5,6,7,8-Tetrahydrodibenz[c,e]azocine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6196-54-9 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
9-azatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene |
InChI |
InChI=1S/C15H15N/c1-3-7-14-12(5-1)9-10-16-11-13-6-2-4-8-15(13)14/h1-8,16H,9-11H2 |
InChI Key |
CZXBNRDOUYJNES-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 5,6,7,8 Tetrahydrodibenz C,e Azocine
Foundational and Retrosynthetic Strategies for the Azocine (B12641756) Core
Classical synthetic approaches to the dibenz[c,e]azocine skeleton often rely on multi-step sequences involving condensation and cyclization reactions. These methods form the bedrock of azocine synthesis, providing fundamental pathways to the core structure.
Traditional strategies for constructing dibenzazocine frameworks frequently employ well-established name reactions that involve the formation of key bonds through acid-catalyzed condensation and subsequent intramolecular cyclization. beilstein-journals.org
One classical approach is the Pomeranz–Fritsch reaction , which is a method for synthesizing isoquinolines but can be adapted for larger ring systems. beilstein-journals.orgwikipedia.org This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. chemistry-reaction.comthermofisher.com A modified version, the Pomeranz–Fritsch–Bobbitt cyclization, can generate tetrahydroisoquinoline rings from the corresponding amine after hydrogenation and acid-catalyzed cyclization. thermofisher.com For the dibenz[c,e]azocine system, a related strategy, the Pomeranz–Fritsch-type double cyclization, can be employed on substrates derived from N,N-dibenzylaminoacetaldehyde dialkyl acetals. beilstein-journals.org This involves two intramolecular electrophilic aromatic substitution reactions to form the fused biaryl system and the central eight-membered ring.
Another foundational method is the intramolecular Friedel–Crafts reaction . This approach is a cornerstone for building polycyclic systems. In the context of dibenz[c,e]azocines, a suitable precursor, such as one derived from N,N-dibenzylaminoacetaldehydes, can undergo a double cyclization under strong acid conditions to forge the azocine ring. beilstein-journals.org The electrophilic centers on the side chains attack the two phenyl rings, leading to the formation of the complete tetracyclic structure.
The Pictet-Spengler reaction is another powerful tool, typically used for creating tetrahydroisoquinolines and β-carbolines from a β-arylethylamine and a carbonyl compound. wikipedia.orgnih.gov While its direct application to form the eight-membered dibenz[c,e]azocine ring is less common, it serves as a key method for preparing precursor fragments that can be further elaborated into the target scaffold. mdpi.com
Reductive cyclization represents a key strategy for the final ring-closing step in the synthesis of azocine frameworks. These methods often involve the reduction of a nitro or nitrile group, which then acts as an intramolecular nucleophile to form the heterocyclic ring.
One such strategy involves a sequence where a Heck reaction is first used to couple an ortho-substituted iodobenzene (B50100) with an α,β-unsaturated nitrile. The resulting unsaturated nitrile is then subjected to hydrogenation, which reduces both the double bond and the nitrile group to an amine. This is followed by a spontaneous or catalyzed reductive cyclization to yield a hexahydro-benzazocine. researchgate.net
A more recent development is the base-mediated nitrophenyl reductive cyclization. semanticscholar.org This method has been applied to synthesize the hexahydro-2,6-methano-1-benzazocine ring system. The process begins with a Diels-Alder reaction to create a 4-nitrophenylcyclohexanone precursor. The subsequent key step is a base-mediated reductive cyclization where the ketone is tethered to the nitrobenzene (B124822) moiety, leading to the formation of the complex azocine framework. semanticscholar.org These approaches highlight the strategic importance of reduction steps in the convergent synthesis of complex nitrogen-containing heterocycles.
Metal-Catalyzed Constructive Approaches
Modern organic synthesis has heavily relied on the development of metal-catalyzed reactions to construct complex molecular architectures with high efficiency and selectivity. The synthesis of the 5,6,7,8-tetrahydrodibenz[c,e]azocine core has significantly benefited from palladium-, copper-, and ruthenium-catalyzed methodologies.
Palladium catalysis is instrumental in the synthesis of the dibenz[c,e]azocine scaffold, primarily through two strategic applications: the initial construction of the requisite biaryl backbone and the subsequent intramolecular cyclization.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl systems. nih.govsciforum.net In the context of dibenz[c,e]azocine synthesis, this reaction is frequently used as a key initial step to link two functionalized benzene (B151609) rings. nih.gov For example, an aryl halide can be coupled with an arylboronic acid to efficiently generate the 2,2'-disubstituted biphenyl (B1667301) precursor, which is primed for subsequent cyclization to form the eight-membered ring. The reaction is known for its high functional group tolerance and typically proceeds in high yields. beilstein-journals.org
Once the biaryl precursor is assembled, palladium catalysis can again be employed for the ring-closing step. The intramolecular Heck reaction is a notable example used for the formation of medium-sized rings. researchgate.net In this reaction, an aryl halide moiety on one ring of the biphenyl system reacts with an alkene tethered to the other ring in the presence of a palladium catalyst. This intramolecular carbopalladation followed by β-hydride elimination forges the azocine ring. researchgate.net
Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. A particularly innovative and efficient method for constructing the this compound skeleton is the microwave-assisted copper-catalyzed intramolecular A³-coupling (Aldehyde-Amine-Alkyne) reaction. nih.gov
This diversity-oriented strategy utilizes a biaryl precursor containing both an amino group and an aldehyde. nih.gov In the presence of a copper(I) bromide catalyst, this precursor reacts with a terminal alkyne. The reaction proceeds through the in situ formation of a propargylamine (B41283) intermediate, which then undergoes an intramolecular coupling to form the central azocine ring. nih.gov This method is notable for its efficiency, good to excellent yields, and the ability to introduce multiple points of diversity into the final molecule by varying the biaryl precursor and the alkyne component. The use of microwave irradiation often accelerates the reaction and improves yields. nih.gov
Table 1: Copper-Catalyzed Intramolecular A³-Coupling for the Synthesis of 5,6,7,8-Tetrahydrodibenz[c,e]azocines Data sourced from a study on diversity-oriented synthesis via microwave-assisted intramolecular A³-coupling.
| Entry | R¹ | R² | R³ | R⁴ | R⁵ | Product | Yield (%) |
| 1 | H | H | H | H | Ph | 3b | 81 |
| 2 | H | H | H | H | 4-MeO-Ph | 3c | 79 |
| 3 | H | H | H | H | 4-Cl-Ph | 3d | 85 |
| 4 | H | H | H | H | Thiophen-2-yl | 3e | 82 |
| 5 | H | H | H | H | Cyclohexyl | 3f | 75 |
| 6 | Me | Me | H | H | Ph | 3g | 78 |
| 7 | H | H | Me | Me | Ph | 3h | 74 |
Reaction Conditions: Biaryl precursor (1 equiv.), alkyne (1.2 equiv.), CuBr (10 mol%), Toluene, Microwave, 80 W, 100 °C.
Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including medium-sized rings which are traditionally difficult to prepare. wikipedia.org This reaction, often catalyzed by well-defined ruthenium alkylidene complexes (e.g., Grubbs catalysts), involves the intramolecular reaction of a molecule containing two terminal alkenes to form a cycloalkene and volatile ethylene. nih.govwikipedia.org
The RCM strategy has been successfully applied to the synthesis of dibenzo[b,f]azocinone, a close structural isomer of the dibenz[c,e]azocine system. nih.gov The synthesis involves the preparation of a diene precursor, typically an N-acylated 2,2'-divinylbiphenyl derivative. Exposure of this diene to a ruthenium catalyst, such as Grubbs' first or second-generation catalyst, initiates the metathesis cascade, leading to the formation of the eight-membered azocine ring in good yield. nih.govnih.gov This methodology is valued for its functional group tolerance and its ability to form large rings under relatively mild conditions. nih.gov
Ring-Expansion and Rearrangement Pathways
Ring expansion serves as a powerful strategy for constructing larger ring systems from more readily available smaller rings. These methods circumvent the challenges of direct cyclization by leveraging the transformation of a pre-existing cyclic framework.
A notable method for the formation of azocine rings is the alkyne-induced ring expansion of annulated tetrahydropyridines. nih.govthieme-connect.com This reaction provides an effective pathway to enlarge a six-membered nitrogen heterocycle into an eight-membered azocine ring. The proposed mechanism for this transformation begins with a Michael addition of the tertiary nitrogen atom of the tetrahydropyridine (B1245486) ring to the triple bond of an activated alkyne (e.g., an alkyne bearing an electron-withdrawing group). thieme-connect.com This is followed by a nucleophilic substitution reaction within the resulting zwitterionic intermediate, leading to the expanded azocine product. nih.govthieme-connect.com This strategy has been successfully applied to various annulated pyridine (B92270) systems, demonstrating its utility in synthesizing complex azocine derivatives.
While not a direct synthesis of the eight-membered dibenz[c,e]azocine, azide (B81097) rearrangement reactions represent a key methodology for constructing structurally related seven-membered benzoazepine analogues. This synthetic approach employs ortho-arylmethylbenzyl azide derivatives as precursors. fau.de The rearrangement is typically induced by a strong acid, such as trifluoromethanesulfonic acid (TfOH), which facilitates the generation of an iminium ion intermediate through the loss of dinitrogen gas. fau.de Subsequent intramolecular cyclization and rearrangement afford the benzoazepine core. This method has been utilized to prepare a variety of benzoazepine compounds in moderate to excellent yields, showcasing the power of rearrangement reactions in building complex heterocyclic frameworks. fau.de
| Precursor Type | Reaction | Product | Key Reagent | Ref |
| ortho-arylmethylbenzyl azide | Azide Rearrangement | Benzoazepine | TfOH | fau.de |
This interactive table summarizes the azide rearrangement for benzoazepine analogues.
Photoinduced and Microwave-Assisted Synthesis
Modern synthetic chemistry increasingly relies on alternative energy sources like light and microwaves to drive reactions. These techniques can offer significant advantages over conventional heating, including reduced reaction times, increased yields, and access to unique reactivity.
Photochemical methods provide a powerful tool for the synthesis of this compound derivatives. acs.org Photocyclization reactions, initiated by ultraviolet (UV) light, can be used to form the central azocine ring through intramolecular bond formation. This approach often proceeds via radical or radical cation intermediates, enabling cyclization pathways that are not accessible under thermal conditions. For example, the photochemical irradiation of appropriately substituted biaryl precursors can induce the necessary C-C or C-N bond formation to construct the dibenzo-fused eight-membered ring system. acs.org
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology for accelerating chemical reactions. In the context of this compound synthesis, microwave irradiation has been shown to dramatically improve reaction efficiency. nih.gov A key example is the copper-catalyzed intramolecular A³-coupling (aldehyde-alkyne-amine) reaction. nih.gov In this process, a biaryl precursor containing both an amino and an aldehyde group reacts with an alkyne in the presence of a copper catalyst. Under focused microwave irradiation, the desired dibenz[c,e]azocines are formed in good to excellent yields with significantly reduced reaction times compared to conventional heating methods. nih.govdntb.gov.ua The ability of microwaves to rapidly and uniformly heat the reaction mixture is crucial for this enhancement. nih.gov
| Method | Catalyst | Reaction Time | Yield | Ref |
| Microwave-Assisted A³-Coupling | CuBr | 50 min | up to 82% | nih.gov |
| Conventional Heating | CuBr | 24 h | 49% | dntb.gov.ua |
This interactive table compares microwave-assisted vs. conventional heating for a key azocine synthesis.
Stereoselective and Enantioselective Synthesis of Chiral Azocines
The development of methods for the stereoselective and enantioselective synthesis of chiral molecules is a paramount goal in organic chemistry, particularly for applications in medicinal chemistry. However, achieving stereocontrol in the synthesis of medium-sized rings like azocines is a formidable challenge due to high conformational flexibility and unfavorable entropic factors. mdpi.comrsc.org
While specific, broadly applicable enantioselective methods for the this compound framework are not yet extensively documented, several modern asymmetric strategies hold promise and are actively being explored for related N-heterocycles. mdpi.comnih.gov These approaches could potentially be adapted for the synthesis of chiral dibenz[c,e]azocines.
Potential strategies include:
Catalytic Asymmetric Synthesis : This involves the use of a chiral catalyst to control the stereochemical outcome of the ring-forming reaction. For instance, transition-metal-catalyzed processes, such as asymmetric intramolecular hydroamination or cyclization using chiral copper or rhodium complexes, have been successfully applied to the synthesis of other chiral medium-sized heterocycles. mdpi.comresearchgate.net
Asymmetric Ring Expansion : Novel catalytic asymmetric ring expansion reactions, such as the copper-catalyzed one-carbon ring expansion of N-heterocycle–tethered diynes, represent a cutting-edge strategy to convert smaller, easily accessible chiral rings into larger, enantioenriched ones. nih.gov
Chiral Pool Synthesis : This approach utilizes readily available, enantiopure starting materials, such as amino acids or terpenes. The inherent chirality of the starting material is carried through the synthetic sequence to define the stereochemistry of the final azocine product. nih.gov
Resolution : A racemic mixture of the azocine can be synthesized and then separated into its individual enantiomers. This can be achieved through classical resolution with a chiral resolving agent or by using modern techniques like chiral chromatography. nih.gov
The synthesis of these complex chiral structures remains an active area of research, with new methods continually being developed to address the inherent synthetic challenges. mdpi.combham.ac.uk
Atroposelective Formations
The atroposelective synthesis of bridged biaryls, including eight-membered ring systems analogous to dibenz[c,e]azocines, has been a significant area of research. These methods aim to control the axial chirality of the biaryl scaffold during its formation.
Recent advancements have demonstrated the power of organocatalysis in achieving high levels of atroposelectivity. For instance, N-heterocyclic carbene (NHC) catalysis has been employed in a cascade reaction to synthesize bridged biaryls bearing an eight-membered lactone with excellent diastereoselectivity and enantioselectivity. nih.govacs.org This approach involves a propargylic substitution of azolium enolates followed by a two-directional cyclization. acs.org Another innovative strategy utilizes a chiral phosphoric acid to catalyze the asymmetric intramolecular [3+2] cycloaddition of biaryl aldehydes with 3-aminooxindole hydrochlorides, affording eight-membered bridged biaryl lactones fused to a spiro[pyrrolidine-oxindole] framework. rsc.org This method effectively controls both central and axial chirality in a single step. rsc.org
Furthermore, the concept of dynamic kinetic resolution has been applied to the synthesis of inherently chiral eight-membered dibenzo[e,g] nih.govresearchgate.netdiazocines, which share structural similarities with the target azocine. This has been achieved through chiral phosphoric acid-catalyzed formal (4+4) annulation reactions. researchgate.net These pioneering studies on related eight-membered biaryl systems provide a strong foundation for the future development of direct atroposelective syntheses of this compound derivatives.
Chiral Induction Strategies
Inducing chirality in the this compound framework can be achieved through various strategies, including the use of chiral catalysts and auxiliaries, or by starting from enantiomerically pure precursors from the chiral pool.
Asymmetric hydrogenation of prochiral dibenzo-fused azepine precursors using chiral cationic ruthenium diamine catalysts has proven to be a highly effective method for producing chiral seven-membered N-heterocycles with excellent enantioselectivity. rsc.org This strategy could potentially be extended to the synthesis of chiral dibenz[c,e]azocines through the asymmetric reduction of a corresponding prochiral enamine or imine intermediate within the eight-membered ring.
Another powerful approach is asymmetric intramolecular reductive amination. This has been successfully applied to the synthesis of enantioenriched dibenz[c,e]azepines, controlling both central and axial chirality. researchgate.net The adaptation of this methodology to the synthesis of this compound would involve the cyclization of a suitable amino-aldehyde or amino-ketone precursor derived from a chiral source.
The use of chiral ligands is also a cornerstone of asymmetric synthesis. Inherently chiral 6,7-diphenyldibenzo[e,g] nih.govresearchgate.netdiazocine has been synthesized and utilized as a ligand platform, demonstrating the potential for chiral eight-membered ring systems to act as controllers in asymmetric transformations. researchgate.net The development of chiral ligands based on the this compound scaffold itself is a promising avenue for future research.
Synthesis of Specific Functionalized Derivatives
The functionalization of the this compound skeleton is crucial for modulating its properties and for its application in various fields. The following sections detail the synthesis of key phenolic, methylenedioxy, and halogenated derivatives.
Syntheses of Phenolic 8-Hydroxy-5,6,7,8-tetrahydrodibenz[c,e]azocines
The synthesis of phenolic derivatives, particularly those with a hydroxyl group at the 8-position, introduces a key functional group for further modification and for potential biological activity. A viable synthetic strategy involves the preparation of an 8-hydroxy-substituted dibenz[c,e]azocine precursor.
One approach could be adapted from the synthesis of 8-hydroxy-5,8,9,10-tetrahydro-6H-benzocycloocten-7-one. This involves a modified acyloin cyclization of a 3-[2-(2-ethoxycarbonylethyl)-phenyl]-propionic acid ethyl ester, followed by acid-catalyzed hydrolysis. researchgate.net To access the corresponding azocine, the keto-alcohol intermediate could potentially undergo a reductive amination or other nitrogen insertion reactions.
Alternatively, the synthesis of 8-hydroxyquinoline (B1678124) derivatives often involves the Skraup reaction or variations thereof, where an o-aminophenol is reacted with an α,β-unsaturated carbonyl compound in the presence of an oxidizing agent. google.com A similar strategy could be envisioned for the synthesis of phenolic dibenz[c,e]azocines, starting from an appropriately substituted aminobiphenyl precursor.
Preparation of Methylenedioxy Derivatives
The methylenedioxy group is a common substituent in pharmacologically active compounds. Its introduction into the this compound framework can be achieved by synthesizing precursors that already contain this functional group.
A general approach involves the synthesis of substituted biphenyl-2-carboxylic acids, which are key intermediates for the construction of the dibenz[c,e]azocine ring system. google.comajgreenchem.comresearchgate.net For example, a Heck reaction could be employed to construct an 8,9-(1,3-benzodioxolo-5,6)-5-azatricyclo[8.2.1.01,5]tridec-11-en-6-one, a structural analogue of cephalotaxine. This synthesis involves the N-acylation of a spirocyclic amine with 6-bromohomopiperonylic acid chloride, which contains the methylenedioxy group, followed by an intramolecular Heck cyclization to form the eight-membered ring. researchgate.net
Another relevant methodology is the Petasis three-component reaction followed by a Pomeranz–Fritsch double cyclization, which has been used to synthesize new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids. beilstein-journals.org By employing an N-benzyl aminoacetal bearing a methylenedioxy substituent, this route can provide access to dibenz[c,e]azocine precursors with the desired functionality.
Synthesis of Halogenated Derivatives
Halogenated derivatives of this compound are valuable intermediates for further functionalization via cross-coupling reactions. Direct halogenation of the aromatic rings can be achieved through electrophilic aromatic substitution. nih.govmdpi.commdpi.com Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for this purpose.
The mechanochemical halogenation of unsymmetrically substituted azobenzenes, which are also biaryl compounds, using N-halosuccinimides in the presence of a palladium(II) catalyst offers a modern and environmentally friendly approach to halogenation. beilstein-journals.org This method could potentially be adapted for the selective halogenation of the dibenz[c,e]azocine core.
Furthermore, the synthesis of N-acetyl diazocine derivatives has been accomplished starting from halogenated precursors. beilstein-journals.org This highlights the utility of halogenated dibenz[c,e]azocines as building blocks for more complex structures. The synthesis of these halogenated precursors can be achieved through standard aromatic substitution reactions on the biphenyl starting materials before the cyclization to form the eight-membered ring.
Structure Activity Relationship Sar and Structural Determinants of Biological Function for 5,6,7,8 Tetrahydrodibenz C,e Azocine Derivatives
Conformational Analysis and Bioactive Conformations
The biological activity of flexible molecules like 5,6,7,8-tetrahydrodibenz[c,e]azocine derivatives is intrinsically linked to their conformational preferences. The central eight-membered ring can adopt several low-energy conformations, and identifying the specific conformation that binds to a biological target—the bioactive conformation—is a key aspect of drug design.
Studies on the parent compound, this compound, have provided foundational knowledge of its conformational landscape. jst.go.jp Research on the closely related N-methyl-5,6-dihydro-7H,12H-dibenz[c,f]azocine, an isomer of the core structure, has revealed through nuclear magnetic resonance (NMR) spectroscopy that the molecule exists in an equilibrium between a rigid "crown" conformation and a flexible "boat-chair" or "twist-boat" conformation. researchgate.net In this analog, the crown conformer was found to be the preferred conformation. researchgate.net The barrier for the interconversion between the flexible and crown forms was determined to be 15.3 ± 0.3 kcal/mol at -62°C, indicating a significant energy barrier to conformational change. researchgate.net
The conformational equilibrium of these dibenz[c,e]azocine systems is influenced by the nature of the substituent on the nitrogen atom. For N-substituted 5,6-dihydro-7H,12H-dibenz[c,f]azocines, it was observed that as the size of the N-substituent increases, the equilibrium shifts towards the more flexible twist-boat conformation in a deuterochloroform solution. researchgate.net This suggests that steric hindrance plays a significant role in determining the conformational preference.
While these studies provide insight into the fundamental conformational dynamics of the dibenzazocine ring system, there is a notable lack of research directly identifying the bioactive conformations of this compound derivatives for specific biological targets. The determination of the bioactive conformation would require advanced techniques such as X-ray crystallography of ligand-receptor complexes or sophisticated molecular modeling studies, which are currently not extensively reported for this specific scaffold.
Table 1: Conformational Parameters of N-Methyl-5,6-dihydro-7H,12H-dibenz[c,f]azocine researchgate.net
| Parameter | Value |
| ΔH (kcal/mol) | -3.2 ± 0.5 |
| ΔS (e.u.) | -7 ± 3 |
| Interconversion Barrier (kcal/mol) | 15.3 ± 0.3 |
Positional and Substituent Effects on Pharmacological Activity
The pharmacological profile of this compound derivatives can be modulated by the introduction of various substituents at different positions on the dibenzo-fused rings and the nitrogen atom of the azocine (B12641756) ring. However, detailed and systematic structure-activity relationship (SAR) studies specifically for the this compound scaffold are limited in the publicly available scientific literature.
General principles of medicinal chemistry suggest that modifications to the aromatic rings, such as the introduction of electron-donating or electron-withdrawing groups, can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profiles. Similarly, the nature of the substituent on the nitrogen atom can impact the molecule's basicity, steric profile, and potential for hydrogen bonding, all of which are critical for receptor interactions.
While direct SAR data for the this compound core is scarce, studies on related dibenzazocine isomers can offer some speculative insights. For instance, research on a library of dibenzo[b,f]azocines identified a derivative that inhibited protein kinase A, with the nature of the substituent at position 11 being a key determinant of its activity. nih.gov This highlights the importance of positional isomerism and substituent effects in the broader class of dibenzazocines.
Further research is needed to systematically explore the impact of substituents at various positions of the this compound scaffold to establish a clear SAR for different biological targets.
Stereochemical Influence on Ligand-Receptor Interactions
The this compound scaffold is chiral, primarily due to the non-planar nature of the eight-membered ring and the potential for atropisomerism arising from hindered rotation around the biaryl bond. As a result, derivatives of this compound can exist as enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.
Despite the inherent chirality of the this compound core, there is a significant gap in the scientific literature regarding the stereochemical influence on the ligand-receptor interactions of its derivatives. Studies involving the chiral resolution of racemic mixtures and the separate biological evaluation of the individual enantiomers have not been widely reported for this class of compounds.
The differential interaction of enantiomers with chiral biological targets, such as receptors and enzymes, is a fundamental concept in medicinal chemistry. The three-dimensional arrangement of functional groups in a molecule is critical for optimal binding to a receptor's active site. Therefore, it is highly probable that the enantiomers of bioactive this compound derivatives would display stereospecificity in their pharmacological effects.
Future research efforts should focus on the stereoselective synthesis or chiral separation of this compound derivatives to investigate the pharmacological properties of individual enantiomers. Such studies are essential for a comprehensive understanding of their SAR and for the development of potentially more potent and safer therapeutic agents.
Computational and Predictive SAR Modeling
Computational and predictive SAR modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are powerful tools in modern drug discovery. These methods can provide valuable insights into the interactions between ligands and their biological targets, guide the design of new compounds with improved activity, and predict the pharmacological properties of untested molecules.
A review of the current scientific literature indicates that there are no specific 3D-QSAR or comprehensive molecular docking studies published for this compound derivatives. The application of these computational methods is contingent on the availability of a dataset of compounds with well-defined biological activities against a specific target. The current scarcity of such data for this particular scaffold likely explains the absence of predictive modeling studies.
In principle, computational approaches could be highly beneficial in elucidating the SAR of this compound class. Molecular docking simulations could be used to predict the binding modes of different derivatives within the active site of a target receptor, helping to rationalize observed activities and guide the design of new analogs with improved binding affinities. Furthermore, 3D-QSAR models could be developed to correlate the three-dimensional structural features of these molecules with their biological activities, providing a predictive framework for the design of more potent compounds.
The development of such computational models for this compound derivatives would be a valuable future direction, contingent on the generation of robust biological data for a series of analogs.
Preclinical Pharmacological Characterization and Biological Targets of 5,6,7,8 Tetrahydrodibenz C,e Azocine Analogs
Investigation of Neurotransmitter Receptor Systems
The dibenzo[c,e]azocine scaffold, a tricyclic system featuring a central eight-membered nitrogen-containing ring, has served as a foundational structure for exploring interactions with various receptors in the central nervous system.
Adrenergic Receptor Modulations (e.g., Alpha-Adrenoceptor Blocking Actions)
Significant preclinical research has been directed towards synthesizing and evaluating 5,6,7,8-Tetrahydrodibenz[c,e]azocine analogs as alpha-adrenergic receptor blocking agents. nih.gov These investigations are often part of broader efforts to develop novel compounds with specific effects on the sympathetic nervous system. Alpha-adrenoceptor antagonists can modulate physiological processes such as blood pressure and smooth muscle contraction.
A key study focused on the synthesis of 4- and 9-bromo-5,6,7,8-tetrahydrodibenz[c,e]azocines and their corresponding methylenedioxy derivatives to assess their alpha-adrenergic blocking capabilities. nih.gov The research established a structure-activity relationship, indicating that the position and nature of substituents on the dibenzazocine core are critical for its pharmacological activity. This work highlights the potential of the this compound skeleton as a scaffold for potent alpha-adrenoceptor antagonists. nih.gov
| Compound Derivative | Target | Observed Activity | Reference |
|---|---|---|---|
| 4-Bromo-5,6,7,8-tetrahydrodibenz[c,e]azocine | Alpha-Adrenergic Receptors | Alpha-adrenergic blocking action | nih.gov |
| 9-Bromo-5,6,7,8-tetrahydrodibenz[c,e]azocine | Alpha-Adrenergic Receptors | Alpha-adrenergic blocking action | nih.gov |
| Methylenedioxy derivatives | Alpha-Adrenergic Receptors | Alpha-adrenergic blocking action | nih.gov |
Dopamine Receptor Ligand Properties
While direct preclinical studies on this compound analogs as dopamine receptor ligands are not extensively detailed in the available literature, research on structurally related, larger ring systems provides a strong rationale for interest in this area. For instance, oxygenated dibenz[d,g]azecines, which are 10-membered ring homologues, have been identified as potent dopamine receptor antagonists, showing a preference for D1 and D5 subtypes. acs.orgnih.gov
Further studies on expanding these 10-membered rings to 11- and 12-membered systems (dibenzazacycloundecenes and dibenzazacyclododecenes) demonstrated that high antagonistic affinity for D1/D5 receptors is generally maintained. acs.orgnih.gov Interestingly, this ring expansion also led to some compounds acquiring a clozapine-like binding profile due to added affinity for the D4 receptor. acs.orgnih.gov Another study on dibenzo[c,g]azecines and their tetracyclic precursors, homoberberines, also pointed to selective antagonism at D1, D4, and D5 receptor subtypes. nih.gov
These findings on related, larger heterocyclic structures suggest that the dibenzo-azocine scaffold is a promising template for the development of novel dopamine receptor ligands. However, specific affinity and functional data for analogs of the 8-membered this compound system are not prominently reported.
Serotonin Receptor Interactions
The serotonin (5-hydroxytryptamine, 5-HT) receptor system is a critical target for therapeutic agents aimed at treating a wide range of neuropsychiatric disorders. nih.govmdpi.com Although some dibenzazecine compounds have been described broadly as "Dopamine/Serotonin Receptor Ligands," the primary focus of the detailed pharmacological characterization in these studies has been on their interaction with dopamine receptor subtypes. acs.orgnih.gov
While the potential for this compound analogs to interact with serotonin receptors is plausible, given the frequent cross-reactivity of CNS-targeted scaffolds, specific preclinical studies detailing the binding affinities or functional activities of these compounds at various 5-HT receptor subtypes have not been identified in the reviewed literature.
Modulation of Peptide Hormone Receptors (e.g., Arginine Vasopressin Antagonism)
Arginine vasopressin (AVP) receptors are involved in regulating body fluid tonicity and cardiovascular homeostasis, making them an important therapeutic target. nih.gov The development of AVP receptor antagonists has primarily focused on peptide-based analogs and other distinct small molecule classes. nih.govnih.gov Based on the available scientific literature, there are no significant preclinical reports investigating analogs of this compound as modulators of AVP or other peptide hormone receptors.
Enzyme Inhibition and Kinase Assays (e.g., Aurora Kinase Inhibition)
Aurora kinases are a family of serine/threonine kinases that are essential for cell division, and their inhibition is a key strategy in modern cancer therapy. nih.govnih.govfrontiersin.org The search for potent and selective Aurora kinase inhibitors has led to the exploration of diverse heterocyclic chemical scaffolds. nih.gov For example, compounds identified as benzo[e]pyridoindolones have been shown to be potent, ATP-competitive inhibitors of Aurora kinases in the nanomolar range. nih.gov These inhibitors can prevent the phosphorylation of histone H3 and disrupt mitotic progression, ultimately leading to antiproliferative effects in cancer cell lines. nih.govnih.gov
Despite the success of other complex heterocyclic systems in targeting Aurora kinases, preclinical studies specifically evaluating this compound analogs in enzyme inhibition or kinase assays are not documented in the reviewed literature.
Anti-infective and Antiparasitic Potential (e.g., Antimicrobial, Antitrypanosomal Activity)
The search for novel chemical entities to combat infectious diseases is a global health priority. Various heterocyclic compounds are known to possess significant antimicrobial or antiparasitic properties. For instance, certain bergenin derivatives have demonstrated potent antitrypanosomal activity against T. brucei, the parasite responsible for African trypanosomiasis. nih.gov Similarly, novel derivatives based on azoles and benzimidazoles have shown promising bactericidal activity, particularly against Gram-positive pathogens. mdpi.com
However, the anti-infective and antiparasitic potential of the this compound scaffold has not been a focus of reported preclinical research. No studies detailing the antimicrobial, antifungal, or antitrypanosomal activity of its analogs were identified in the literature survey.
Antineoplastic and Antiproliferative Activity in Cell Lines
While direct experimental data on the antineoplastic and antiproliferative activity of this compound analogs is not extensively available in peer-reviewed literature, the broader class of dibenzo[c,e]azepines and related azocine (B12641756) structures has been a subject of interest in anticancer research. Studies on these structurally similar compounds provide valuable insights into the potential therapeutic applications of the this compound scaffold.
For instance, derivatives of the closely related 6,7-dihydro-dibenzo[c,e]azepine scaffold have been synthesized and investigated for their ability to counteract multidrug resistance (MDR) in cancer cells, a significant challenge in oncology. Certain analogs have demonstrated the ability to reverse P-glycoprotein-mediated MDR and have also shown efficacy in reducing the migration of highly invasive breast cancer cell lines, such as MDA-MB-231.
Furthermore, more complex polycyclic systems incorporating an azocine ring have exhibited notable antiproliferative effects. A series of 5,7:7,13-dimethanopyrazolo[3,4-b]pyrazolo[3',4':2,3]azepino[4,5-f]azocine derivatives underwent screening by the National Cancer Institute (NCI) against a panel of approximately 60 human cancer cell lines. researchgate.net The most potent compound from this series was found to induce a cell cycle block at the G0-G1 phase. researchgate.net
The table below summarizes the reported activities of some structurally related compounds, which helps to frame the potential for this compound analogs as a novel class of antineoplastic agents.
Antiproliferative Activity of Structurally Related Azocine and Dibenzazepine Derivatives
| Compound Class | Cell Line(s) | Observed Activity |
|---|---|---|
| Dibenzo[b,f]azocine derivative | Protein Kinase A (Enzymatic Assay) | Inhibition (IC50 = 122µM) |
| Bifendate derivative with 6,7-dihydro-dibenzo[c,e]azepine scaffold | K562/A02 (Multidrug-Resistant Leukemia) | Potent reversal of multidrug resistance |
| Bifendate derivative with 6,7-dihydro-dibenzo[c,e]azepine scaffold | MDA-MB-231 (Breast Cancer) | Significant attenuation of cell migration |
This table is for illustrative purposes based on structurally related compounds, as direct data for this compound analogs is limited.
In Vitro and Ex Vivo Pharmacological Screening Methodologies
The preclinical assessment of novel chemical entities for anticancer potential, such as this compound analogs, relies on a well-established cascade of in vitro and ex vivo pharmacological screening methods. These assays are designed to determine the cytotoxic and cytostatic effects of the compounds, as well as to elucidate their mechanisms of action.
In Vitro Screening Methodologies
Initial screening is typically conducted in vitro using a panel of human cancer cell lines. These assays are advantageous due to their high-throughput nature and relatively low cost.
Cell Viability and Proliferation Assays: These are fundamental assays to quantify the effect of a compound on cell growth and survival.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells, which correlates with the number of viable cells.
Sulphorhodamine B (SRB) Assay: This assay relies on the binding of the SRB dye to total cellular protein, providing a measure of cell density.
Dye Exclusion Assays (e.g., Trypan Blue): These assays are used to differentiate between live and dead cells based on the integrity of the cell membrane.
Clonogenic Assay: This assay evaluates the long-term effect of a compound on the ability of a single cell to proliferate and form a colony, which is a measure of reproductive viability.
Apoptosis Assays: These assays are employed to determine if a compound induces programmed cell death.
Annexin V/Propidium Iodide (PI) Staining: Utilized in flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase Activity Assays: These measure the activity of caspase enzymes, which are central to the execution of apoptosis.
Cell Cycle Analysis: Flow cytometry is used to analyze the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). This can reveal if a compound induces a block at a specific checkpoint. researchgate.net
Enzyme Inhibition Assays: For compounds designed with a specific molecular target, such as a protein kinase, enzymatic assays are performed to quantify their inhibitory potency (e.g., IC50 values).
Ex Vivo Screening Methodologies
Ex vivo models provide a bridge between in vitro experiments and in vivo animal studies by using patient-derived tissues or cells, thereby offering a more clinically relevant testing environment.
3D Spheroid and Organoid Cultures: These three-dimensional culture systems more accurately replicate the complex cell-cell and cell-matrix interactions found in solid tumors compared to traditional 2D cell cultures.
Patient-Derived Tumor Explants: Fresh tumor tissue obtained from biopsies or surgical resections can be cultured for a short period, allowing for the testing of drug responses in a setting that preserves the native tumor microenvironment.
Hollow Fiber Assay: This technique involves encapsulating cancer cells within hollow, semi-permeable fibers, which are then implanted in a host animal. This allows for the assessment of a compound's activity on the cancer cells in a physiological environment while containing the cells.
The selection and application of these methodologies are critical for the comprehensive preclinical pharmacological characterization of novel compounds like this compound analogs and for identifying promising candidates for further development.
Computational Chemistry and Molecular Design in 5,6,7,8 Tetrahydrodibenz C,e Azocine Research
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are pivotal computational techniques used to predict the binding orientation and affinity of a ligand to its macromolecular target, such as a protein or enzyme. In the context of 5,6,7,8-Tetrahydrodibenz[c,e]azocine research, these studies are crucial for elucidating the structural basis of their biological activity and for guiding the design of more potent and selective derivatives.
Docking simulations involve placing the three-dimensional structure of an azocine (B12641756) derivative into the binding site of a target protein and calculating a "docking score," which estimates the binding free energy. This process helps to:
Identify Key Interactions: Determine the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces. mdpi.com
Predict Binding Modes: Visualize the most probable conformation of the ligand within the active site.
Screen Virtual Libraries: Rapidly evaluate large numbers of virtual compounds to prioritize candidates for synthesis and biological testing. mdpi.com
For example, a typical molecular docking study would involve preparing the 3D structure of the target protein (often obtained from the Protein Data Bank) and the azocine ligand. Using software like AutoDock Vina, a grid box is defined around the active site, and the ligand is allowed to flexibly dock into this region. mdpi.com The results can reveal that the dibenzo moiety of the scaffold forms crucial hydrophobic interactions within a pocket, while the nitrogen atom in the azocine ring may act as a hydrogen bond acceptor or donor, depending on its substitution and protonation state. These simulations provide a rational basis for structural modifications aimed at enhancing binding affinity. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of the this compound scaffold. These methods provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding the molecule's reactivity and intermolecular interactions.
Key parameters derived from these calculations include:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help predict the molecule's chemical reactivity and its ability to participate in charge-transfer interactions.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting non-covalent interactions with a biological target.
Atomic Charges: Calculating the partial charges on each atom helps to rationalize electrostatic interactions and the formation of hydrogen bonds.
These calculations can explain, for instance, how substituents on the phenyl rings or the nitrogen atom alter the electronic landscape of the entire scaffold, thereby influencing its binding affinity and selectivity for a particular target.
Conformational Energy Analysis and Dynamics Simulations
The eight-membered azocine ring of the this compound scaffold is inherently flexible and can adopt multiple low-energy conformations. Understanding this conformational landscape is critical, as the specific three-dimensional shape of the molecule is what the biological target recognizes. Conformational energy analysis and molecular dynamics (MD) simulations are the primary tools for exploring this aspect.
Studies on closely related dibenz[c,f]azocine systems using Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods have identified several key conformations, including rigid "boat-chair" (or crown) forms and flexible "twist-boat" forms. researchgate.net The position of the equilibrium between these conformers is influenced by factors such as substitution on the nitrogen atom and the solvent environment. researchgate.net
For N-methyl-5,6-dihydro-7H,12H-dibenz[c,f]azocine, a related structure, the rigid "crown" conformation was found to be preferred. researchgate.net The energy barrier for the interconversion from the flexible to the crown form was determined to be approximately 15.3 kcal/mol, indicating a significant preference for the rigid conformer. researchgate.net
| Parameter | Value | Significance |
| ΔH (Crown vs. Flexible) | -3.2 ± 0.5 kcal/mol | The crown conformation is enthalpically favored. researchgate.net |
| ΔS (Crown vs. Flexible) | -7 ± 3 e.u. | The flexible form possesses greater entropy. researchgate.net |
| Interconversion Barrier | 15.3 ± 0.3 kcal/mol | Indicates a relatively high energy is required to switch between major conformations. researchgate.net |
Molecular dynamics simulations can further elaborate on these findings by simulating the movement of the molecule over time, providing insights into the stability of different conformations and the pathways of their interconversion. univ-tlemcen.dz This information is vital for drug design, as it helps in creating derivatives that are "pre-organized" in the bioactive conformation, potentially leading to higher binding affinity.
Cheminformatics and Virtual Screening Applications
Cheminformatics applies computational methods to manage and analyze large sets of chemical data. In the context of azocine research, it plays a crucial role in virtual screening, a process used to identify promising hit compounds from vast chemical libraries. nih.gov
Virtual screening campaigns for azocine scaffolds can be performed using two main approaches:
Ligand-Based Virtual Screening (LBVS): This method is used when the structure of the target is unknown but active ligands have been identified. It relies on the principle that structurally similar molecules are likely to have similar biological activities. Techniques include 2D fingerprint similarity searches and 3D shape-based screening, where the azocine core of a known active compound is used as a query to find other molecules with a similar shape and pharmacophore features. mdpi.comnih.gov
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS (or molecular docking, as described in section 5.1) is used to screen libraries of compounds against the target's binding site. researchgate.net This allows for the discovery of novel scaffolds that are sterically and electronically complementary to the target, even if they are structurally dissimilar to known inhibitors.
These screening methods can filter databases containing millions of compounds down to a manageable number of promising candidates for laboratory testing, significantly reducing the time and cost associated with early-stage drug discovery. semanticscholar.org
De Novo Design Principles for Azocine Scaffolds
De novo design involves the computational creation of novel molecules from scratch, tailored to fit the binding site of a specific biological target. The this compound structure serves as an excellent starting scaffold for such design principles.
The process typically involves:
Scaffold Placement: Placing the core azocine scaffold into the active site of a target protein in an optimal orientation.
Fragment Growing: Computationally "growing" chemical fragments from specific attachment points on the scaffold (e.g., the nitrogen atom or the phenyl rings) to fill unoccupied pockets in the binding site and form favorable interactions.
Scaffold Hopping/Modification: Replacing the azocine core with other bioisosteric rings or modifying the ring structure itself to improve properties like synthetic accessibility, potency, or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. researchgate.net
By applying these principles, computational chemists can design novel azocine derivatives with optimized interactions, potentially leading to the discovery of compounds with improved efficacy and novel mechanisms of action. This forward-thinking approach allows for the exploration of new chemical space beyond what is available in existing compound libraries.
Translational Aspects and Future Perspectives of 5,6,7,8 Tetrahydrodibenz C,e Azocine in Drug Discovery
Scaffold Optimization for Lead Generation
The optimization of a scaffold like 5,6,7,8-tetrahydrodibenz[c,e]azocine is a critical step in transforming a preliminary "hit" into a viable "lead" compound. This process involves systematically modifying the core structure to improve potency, selectivity, and pharmacokinetic properties. For the dibenz[c,e]azocine system, optimization efforts are intrinsically linked to the synthetic strategies that allow for the introduction of diverse substituents.
Key areas for modification on the this compound scaffold include:
N-Substitution: The secondary amine within the azocine (B12641756) ring is a primary handle for modification. Alkylation, acylation, or arylation at this position can significantly influence the molecule's polarity, basicity, and ability to form hydrogen bonds, thereby affecting its binding to target proteins and its ADME (absorption, distribution, metabolism, and excretion) profile.
Aromatic Substitution: The two benzene (B151609) rings offer multiple positions for the introduction of various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups). These substitutions can modulate electronic properties and provide additional interaction points with a biological target, such as van der Waals forces, hydrogen bonds, or halogen bonds.
Azocine Ring Modification: Altering the eight-membered ring itself, for instance by introducing substituents or changing its conformation, can also be a strategy for optimization, although this is often more synthetically challenging.
While specific structure-activity relationship (SAR) studies for this compound derivatives are not extensively detailed in publicly available literature, the synthesis of various derivatives represents the foundational work required for such investigations. The development of synthetic routes that can generate a library of analogs is the first step toward understanding how structural changes impact biological activity.
Rational Design of Azocine-Based Modulators
Rational drug design leverages an understanding of a biological target's structure and mechanism to create specific and potent modulators. For the this compound scaffold, a rational design approach would involve using its defined three-dimensional shape as a starting point to target specific protein pockets. The non-planar, bridged structure of the dibenzazocine core is particularly suited for disrupting protein-protein interactions or binding to complex enzymatic active sites.
A hypothetical rational design cycle for a modulator based on this scaffold would include:
Target Identification: Identifying a protein target where the rigid, three-dimensional nature of the dibenzazocine scaffold could be advantageous.
Computational Modeling: Using molecular docking simulations to predict how the this compound core and its derivatives might fit into the binding site of the target. These models would help prioritize which analogs to synthesize.
Structure-Based Design: If a crystal structure of the target protein is available, medicinal chemists can design modifications to the scaffold to enhance interactions with specific amino acid residues in the binding pocket. For example, adding a hydroxyl group to form a key hydrogen bond or a trifluoromethyl group to interact with a hydrophobic pocket.
Synthesis and Biological Evaluation: Synthesizing the prioritized compounds and testing their biological activity to validate the computational predictions. The results then feed back into the design cycle for further refinement.
Integration of High-Throughput Screening and Computational Methods
The synergy between high-throughput screening (HTS) and computational chemistry is a cornerstone of modern drug discovery. HTS allows for the rapid testing of large libraries of compounds against a biological target to identify initial hits. While specific HTS campaigns featuring this compound are not widely reported, this scaffold would be a valuable component of diversity-oriented screening libraries due to its unique shape.
Computational methods can significantly enhance the efficiency of the discovery process:
Virtual Screening: Before committing to expensive and time-consuming synthesis, computational methods can be used to screen virtual libraries of thousands of potential dibenz[c,e]azocine derivatives against a computer model of a biological target. This process filters for compounds with the highest predicted binding affinity, allowing researchers to focus their synthetic efforts on the most promising candidates.
ADME/Tox Prediction: In silico tools can predict the pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicity of designed molecules. This early-stage analysis helps to deprioritize compounds that are likely to fail later in development due to poor drug-like properties.
The integration of these computational tools with experimental screening is crucial for accelerating the discovery of novel therapeutics based on the this compound scaffold.
Emerging Synthetic Strategies for Azocine Ring Systems
The construction of medium-sized rings, such as the eight-membered azocine core, presents a significant synthetic challenge. However, recent advances in synthetic organic chemistry have provided new and more efficient methods for creating these complex structures. The development of these strategies is essential for producing the derivatives needed for biological screening and scaffold optimization.
One notable emerging strategy is the use of microwave-assisted, copper-catalyzed intramolecular coupling reactions. For example, a new approach has been developed for the construction of 5,6,7,8-tetrahydrodibenz[c,e]azocines via a microwave-assisted copper-catalyzed intramolecular A³-coupling (aldehyde-alkyne-amine) reaction. nih.gov In this method, biaryl derivatives containing both an amino and an aldehyde group react with suitable alkynes in the presence of a copper bromide catalyst under microwave irradiation to form the dibenz[c,e]azocine ring in good to excellent yields. nih.gov
Other modern synthetic methods applicable to the formation of azocine rings include:
Ring-Closing Metathesis (RCM): A powerful reaction that uses specific catalysts (e.g., Grubbs catalyst) to form cyclic structures, which has been applied to the synthesis of various benzo[b]azocines. nih.gov
Ring-Expansion Reactions: Methods that expand a smaller, more easily accessible ring (like a tetrahydropyridine) into the larger azocine system. nih.gov
Photochemical Synthesis: Light-induced reactions can be used to construct complex ring systems, and a photochemical approach to synthesizing this compound derivatives has been reported. acs.org
Palladium-Catalyzed Cyclizations: Intramolecular reactions catalyzed by palladium are widely used to form carbon-nitrogen bonds, enabling the synthesis of related dibenz[b,f] nih.govbeilstein-journals.orgoxazocines. nih.gov
These advanced synthetic techniques are crucial for building libraries of dibenz[c,e]azocine analogs for biological evaluation.
Table 1: Selected Synthetic Strategies for Azocine Ring Systems
| Synthetic Method | Key Features | Application Example | Reference |
|---|---|---|---|
| Microwave-Assisted A³-Coupling | Copper-catalyzed, rapid formation of the azocine ring via an intramolecular aldehyde-alkyne-amine reaction. | Synthesis of 5,6,7,8-tetrahydrodibenzo[c,e]azocines. | nih.gov |
| Ring-Closing Metathesis (RCM) | Uses ruthenium catalysts (e.g., Grubbs II) to form a double bond and close the eight-membered ring. | Synthesis of benzo[b]azocine derivatives. | nih.gov |
| Ring-Expansion | Expands a pre-existing ring, such as a tetrahydropyridine (B1245486), through reaction with activated alkynes. | General formation of azocine rings from smaller heterocyclic precursors. | nih.gov |
| Photochemical Synthesis | Utilizes light to induce cyclization and form the core azocine structure. | Synthesis of this compound derivatives. | acs.org |
Role as Research Tools in Biological Systems
Beyond their potential as therapeutic agents, compounds with unique and rigid structures like this compound can serve as valuable research tools. When modified with appropriate labels (e.g., fluorescent tags, biotin, or radioactive isotopes), these molecules can be used as chemical probes to study the function and localization of their biological targets.
For instance, a potent and selective dibenz[c,e]azocine-based inhibitor of a specific enzyme could be developed into:
A Positron Emission Tomography (PET) Ligand: By incorporating a positron-emitting isotope like carbon-11 or fluorine-18, the molecule could be used to visualize and quantify its target enzyme in the living brain, aiding in disease diagnosis and the study of drug-target engagement.
An Affinity-Based Probe: By attaching a reactive group, the molecule could be used to covalently label its target protein, allowing for its isolation and identification from complex biological mixtures.
A Fluorescent Probe: By conjugating a fluorophore, the molecule could be used in fluorescence microscopy to visualize the subcellular location of its target, providing insights into its biological role.
The development of such tools is contingent on first identifying a specific biological target for the this compound scaffold and thoroughly characterizing its structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
